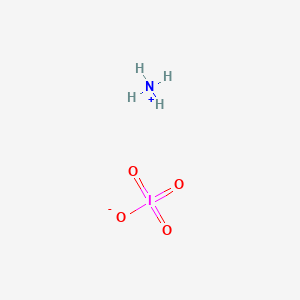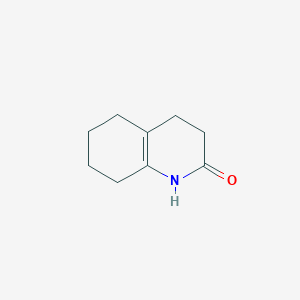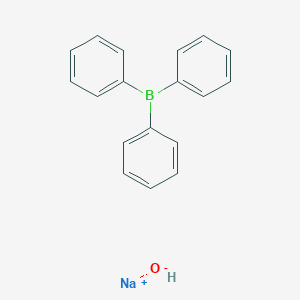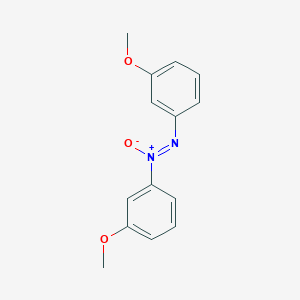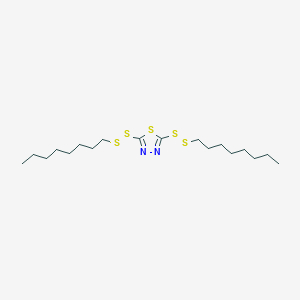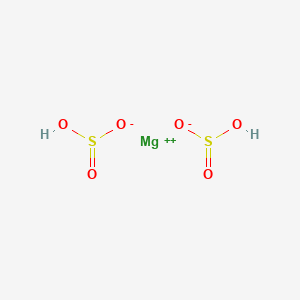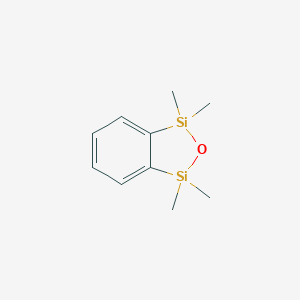
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole (TMB) is a heterocyclic compound that is widely used in scientific research. It belongs to the family of benzoxadisiloles, which are known for their unique optical and electronic properties. TMB has been extensively studied due to its potential applications in the fields of materials science, organic electronics, and biochemistry.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole is complex and not fully understood. It is believed that 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole interacts with various biological molecules, such as proteins and nucleic acids, through non-covalent interactions. 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole has been shown to exhibit both hydrophobic and hydrophilic interactions, which may contribute to its biological activity.
Biochemical and Physiological Effects:
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole has been shown to have a variety of biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases. 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole has also been shown to inhibit the growth of cancer cells, although the mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole is its unique optical and electronic properties, which make it a useful tool for the development of new materials and devices. However, 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole is also relatively expensive and can be difficult to synthesize in large quantities. Additionally, 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole can be toxic in high doses, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research involving 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole. One area of interest is the development of new materials and devices based on 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole and other benzoxadisiloles. Another area of interest is the investigation of 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole's potential as a therapeutic agent for the treatment of oxidative stress-related diseases and cancer. Finally, further research is needed to fully understand the mechanism of action of 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole and its interactions with biological molecules.
Synthesemethoden
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole can be synthesized through a variety of methods, including the reaction of 1,2-bis(dimethylsilyl)benzene with diphenylchlorophosphine oxide, or the reaction of 1,2-bis(dimethylsilyl)benzene with chlorosilanes. These methods have been optimized to produce high yields of 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole with high purity.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole has been used in a variety of scientific research applications, including the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. 1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic synthesis.
Eigenschaften
CAS-Nummer |
15074-38-1 |
|---|---|
Produktname |
1,1,3,3-Tetramethyl-2,1,3-benzoxadisilole |
Molekularformel |
C10H16OSi2 |
Molekulargewicht |
208.4 g/mol |
IUPAC-Name |
1,1,3,3-tetramethyl-2,1,3-benzoxadisilole |
InChI |
InChI=1S/C10H16OSi2/c1-12(2)9-7-5-6-8-10(9)13(3,4)11-12/h5-8H,1-4H3 |
InChI-Schlüssel |
PBFPISWAXJIFBR-UHFFFAOYSA-N |
SMILES |
C[Si]1(C2=CC=CC=C2[Si](O1)(C)C)C |
Kanonische SMILES |
C[Si]1(C2=CC=CC=C2[Si](O1)(C)C)C |
Synonyme |
1,3-DIHYDRO-1,1,3,3-TETRAMETHYL-2,1,3-BENZOXADISILOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




